Aquochlorocobalamin
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Overview
Description
Aquochlorocobalamin, also known as aquo-cobalamin, is a form of vitamin B12. It is a cobalt-containing compound that plays a crucial role in various biochemical processes. This compound is one of the many cobalamin derivatives, which are essential for human health. This compound is particularly significant due to its role in the metabolism of cells, especially in the synthesis of DNA and the maintenance of nerve cells.
Preparation Methods
Synthetic Routes and Reaction Conditions: Aquochlorocobalamin can be synthesized through the hydrolysis of cyanocobalamin or hydroxocobalamin. The process involves the replacement of the cyanide or hydroxyl group with a water molecule. This reaction typically occurs under acidic conditions and can be catalyzed by light or heat.
Industrial Production Methods: In industrial settings, this compound is produced by microbial fermentation. Specific strains of bacteria, such as Propionibacterium freudenreichii and Pseudomonas denitrificans, are cultured in nutrient-rich media. These bacteria naturally produce cobalamin, which is then extracted and purified. The extracted cobalamin undergoes further chemical modification to produce this compound.
Chemical Reactions Analysis
Types of Reactions: Aquochlorocobalamin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different cobalamin derivatives.
Reduction: It can be reduced to form reduced cobalamin species.
Substitution: The water molecule in this compound can be replaced by other ligands, such as cyanide or methyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and ascorbic acid are often used.
Substitution: Ligand exchange reactions can be facilitated by using specific ligands under controlled pH and temperature conditions.
Major Products:
Oxidation: Oxidized cobalamin derivatives.
Reduction: Reduced cobalamin species.
Substitution: Various cobalamin derivatives depending on the substituent used.
Scientific Research Applications
Aquochlorocobalamin has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: It plays a crucial role in studying cellular metabolism and enzyme functions.
Medicine: this compound is used in the treatment of vitamin B12 deficiency and related disorders. It is also used in diagnostic tests to assess vitamin B12 levels in the body.
Industry: It is used in the production of fortified foods and dietary supplements.
Mechanism of Action
Aquochlorocobalamin exerts its effects by acting as a cofactor for several enzymes. It is involved in the conversion of homocysteine to methionine, a process that is essential for DNA synthesis and repair. The compound also plays a role in the metabolism of fatty acids and amino acids. The molecular targets of this compound include methionine synthase and methylmalonyl-CoA mutase, which are crucial for cellular metabolism.
Comparison with Similar Compounds
Cyanocobalamin: The most stable and commonly used form of vitamin B12 in supplements.
Hydroxocobalamin: A naturally occurring form of vitamin B12 that is used in the treatment of vitamin B12 deficiency and cyanide poisoning.
Methylcobalamin: A coenzyme form of vitamin B12 that is involved in the synthesis of methionine from homocysteine.
Uniqueness: Aquochlorocobalamin is unique due to its water ligand, which makes it more reactive in certain biochemical processes compared to other cobalamin derivatives. Its ability to undergo various chemical modifications makes it a versatile compound in both research and clinical applications.
Properties
CAS No. |
27085-12-7 |
---|---|
Molecular Formula |
C62H90ClCoN13O15P |
Molecular Weight |
1382.8 g/mol |
IUPAC Name |
cobalt(3+);[5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(4Z,9Z,14Z)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-1,2,7,17-tetrahydrocorrin-21,23-diid-3-yl]propanoylamino]propan-2-yl hydrogen phosphate;chloride;hydrate |
InChI |
InChI=1S/C62H90N13O14P.ClH.Co.H2O/c1-29-20-39-40(21-30(29)2)75(28-70-39)57-52(84)53(41(27-76)87-57)89-90(85,86)88-31(3)26-69-49(83)18-19-59(8)37(22-46(66)80)56-62(11)61(10,25-48(68)82)36(14-17-45(65)79)51(74-62)33(5)55-60(9,24-47(67)81)34(12-15-43(63)77)38(71-55)23-42-58(6,7)35(13-16-44(64)78)50(72-42)32(4)54(59)73-56;;;/h20-21,23,28,31,35-37,41,52-53,56-57,76,84H,12-19,22,24-27H2,1-11H3,(H16,63,64,65,66,67,68,69,71,72,73,74,77,78,79,80,81,82,83,85,86);1H;;1H2/q;;+3;/p-3/b42-23-;;; |
InChI Key |
JEGOPVYBJWHHFA-BPRARHBFSA-K |
Isomeric SMILES |
CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)(O)OC(C)CNC(=O)CCC\4(C(C5C6(C(C(C(=N6)/C(=C\7/C(C(=C([N-]7)/C=C\8/C(C(C(=N8)/C(=C4\[N-]5)/C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)/C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.O.[Cl-].[Co+3] |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)(O)OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=N6)C(=C7C(C(=C([N-]7)C=C8C(C(C(=N8)C(=C4[N-]5)C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.O.[Cl-].[Co+3] |
Origin of Product |
United States |
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